molecular formula C19H21N5O4 B12470975 methyl [(E)-[(methoxycarbonyl)amino]({4-methyl-2-[(E)-(4-methylphenyl)diazenyl]phenyl}amino)methylidene]carbamate (non-preferred name)

methyl [(E)-[(methoxycarbonyl)amino]({4-methyl-2-[(E)-(4-methylphenyl)diazenyl]phenyl}amino)methylidene]carbamate (non-preferred name)

Cat. No.: B12470975
M. Wt: 383.4 g/mol
InChI Key: XTCXNGZARJTYDT-UHFFFAOYSA-N
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Description

Methyl N-(E)-[(methoxycarbonyl)amino-2-(4-methylphenyl)diazen-1-yl]phenyl}amino)methylidene]carbamate is a complex organic compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl N-(E)-[(methoxycarbonyl)amino-2-(4-methylphenyl)diazen-1-yl]phenyl}amino)methylidene]carbamate typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the azo compound: This can be achieved through the diazotization of 4-methyl aniline followed by coupling with another aromatic compound.

    Introduction of the carbamate group: This step involves the reaction of the azo compound with a carbamoyl chloride derivative under controlled conditions.

Industrial Production Methods

Industrial production of this compound would likely involve large-scale batch or continuous flow processes, optimizing reaction conditions such as temperature, pressure, and the use of catalysts to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the azo group, leading to the formation of nitroso or nitro derivatives.

    Reduction: Reduction of the azo group can yield amine derivatives.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, hydrogen gas with a palladium catalyst.

    Substitution reagents: Halogens, sulfonyl chlorides.

Major Products

    Oxidation products: Nitroso or nitro derivatives.

    Reduction products: Amine derivatives.

    Substitution products: Halogenated or sulfonated aromatic compounds.

Scientific Research Applications

Chemistry

    Synthesis of dyes and pigments: The azo group is a key feature in many synthetic dyes.

    Organic synthesis: Used as an intermediate in the synthesis of more complex organic molecules.

Biology

    Biochemical probes: The compound can be used to study enzyme interactions and metabolic pathways.

Medicine

    Pharmaceutical intermediates: Potential use in the synthesis of drug molecules.

Industry

    Polymer additives: Used to modify the properties of polymers.

    Agricultural chemicals: Potential use as a precursor for herbicides or pesticides.

Mechanism of Action

The compound’s mechanism of action would depend on its specific application. For example, as a dye, it would interact with fabric fibers through various binding interactions. As a pharmaceutical intermediate, it would participate in biochemical pathways to exert its effects.

Comparison with Similar Compounds

Similar Compounds

    Methyl N-(E)-[(methoxycarbonyl)amino-2-(4-methylphenyl)diazen-1-yl]phenyl}amino)methylidene]carbamate: Similar compounds might include other azo compounds with different substituents or carbamate derivatives.

Uniqueness

    Functional group combination: The unique combination of azo, carbamate, and methoxycarbonyl groups sets it apart from other compounds.

    Chemical reactivity: Its reactivity profile, particularly in oxidation and reduction reactions, may differ from similar compounds.

Properties

Molecular Formula

C19H21N5O4

Molecular Weight

383.4 g/mol

IUPAC Name

methyl N-[N-methoxycarbonyl-N'-[4-methyl-2-[(4-methylphenyl)diazenyl]phenyl]carbamimidoyl]carbamate

InChI

InChI=1S/C19H21N5O4/c1-12-5-8-14(9-6-12)23-24-16-11-13(2)7-10-15(16)20-17(21-18(25)27-3)22-19(26)28-4/h5-11H,1-4H3,(H2,20,21,22,25,26)

InChI Key

XTCXNGZARJTYDT-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)N=NC2=C(C=CC(=C2)C)N=C(NC(=O)OC)NC(=O)OC

Origin of Product

United States

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